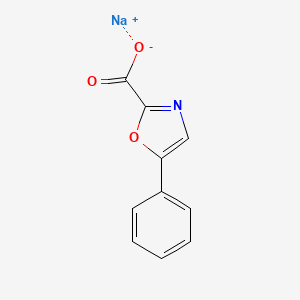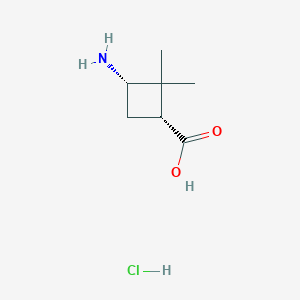![molecular formula C9H15ClF3N3O B1406810 (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride CAS No. 1417570-03-6](/img/structure/B1406810.png)
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride
Vue d'ensemble
Description
The compound (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride is a specialized chemical used in various fields including chemistry, biology, medicine, and industry. This article provides a detailed look into this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride involves multiple steps. The general route begins with the preparation of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole. This intermediate is then subjected to a methylation reaction to attach a methoxy group at the 5-position. The resultant compound is further reacted with an appropriate ethylene compound under specific conditions to introduce the 2-([1-ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethylamine. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production process is scaled up, and specific catalysts and optimized conditions are employed to increase yield and purity. The production methods involve controlling temperature, pressure, and pH to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: : The compound can undergo reduction reactions to yield corresponding reduced products.
Substitution: : Nucleophilic and electrophilic substitution reactions can be performed, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation Reactions: : Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium are used.
Reduction Reactions: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Substitution Reactions: : Reagents like halogens (e.g., chlorine, bromine) and conditions such as elevated temperatures or catalysis by Lewis acids (e.g., AlCl3) are employed.
Major Products Formed
Depending on the reaction conditions and reagents, various products can be formed. For instance, oxidation may yield different oxygen-containing functional groups, while substitution reactions can introduce different functional groups onto the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is valuable in research involving pyrazole derivatives and trifluoromethyl-containing compounds.
Biology
The compound's structural properties make it useful for studying biochemical pathways and interactions involving trifluoromethylated pyrazoles. It may be used as a probe or ligand in biological studies.
Medicine
In medicinal chemistry, (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for developing drugs targeting specific molecular pathways.
Industry
The compound finds applications in various industrial processes, including the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for use in advanced materials and formulations.
Mécanisme D'action
The exact mechanism of action for (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride depends on its specific application. Generally, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, while the pyrazole ring contributes to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-([1-Ethyl-3-(difluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride: : Similar but contains a difluoromethyl group instead of a trifluoromethyl group.
(2-([1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride: : Similar but with a methyl group instead of an ethyl group.
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]ethoxy)ethyl)amine hydrochloride: : Similar but contains an ethoxy group instead of a methoxy group.
Uniqueness
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride stands out due to its specific combination of functional groups. The ethyl group, trifluoromethyl group, and methoxyethylamine moiety confer unique properties such as enhanced stability, reactivity, and binding affinity compared to similar compounds.
This detailed overview of this compound covers its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3O.ClH/c1-2-15-7(6-16-4-3-13)5-8(14-15)9(10,11)12;/h5H,2-4,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTYIQWCLJBYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)COCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}acetate](/img/structure/B1406729.png)
![Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B1406732.png)



![{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate](/img/structure/B1406741.png)
![Tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1406742.png)



![2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1406748.png)


